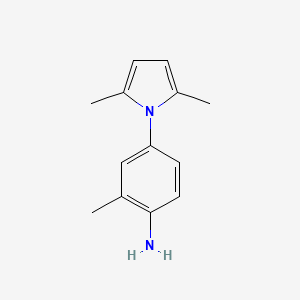

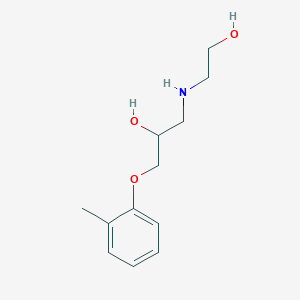

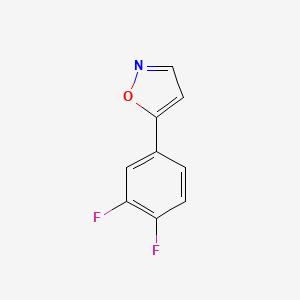

![molecular formula C12H12ClN5O3 B1305516 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol CAS No. 462066-89-3](/img/structure/B1305516.png)

2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol" is a derivative of 1,3,5-triazine, which is a versatile scaffold in medicinal chemistry due to its three nitrogen atoms that can participate in hydrogen bonding and its ability to engage in a variety of chemical reactions. The benzo[1,3]dioxol moiety suggests potential biological activity, as this structure is found in a number of pharmacologically active compounds.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the substitution of chloro groups in 2,4,6-trichloro-1,3,5-triazine (TCT) with various nucleophiles. In the context of the provided papers, an efficient method for the transformation of benzyl alcohols into their methyl or ethyl ethers using TCT has been established, which could be a step in the synthesis of the target compound if benzyl alcohol derivatives were used as starting materials . Additionally, the synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines provides insight into the substitution reactions at the 4 and 6 positions of the triazine ring, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex due to the possibility of tautomerism and restricted rotation around the amino-triazine bond. Studies have shown that 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines can exist in multiple isomeric forms and that the structure can be stabilized by intra- and intermolecular hydrogen bonds . This information is pertinent to understanding the molecular structure of the target compound, which likely exhibits similar dynamic behavior.

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions. The chemoselective etherification of benzyl alcohols using TCT indicates that the triazine ring can be selectively functionalized in the presence of other reactive groups . Furthermore, the reaction of 2-(5-substituted-2-hydroxybenzylamino)phenols with formalin suggests that the triazine derivatives can participate in ring closure reactions to form heterocyclic structures . These reactions could be relevant to the functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents on the triazine ring can affect its reactivity and the stability of the compound. For example, the synthesis of 2-(4-nitrobenzothiazol-2'-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines demonstrates the impact of substituents on the antimicrobial activity of these compounds . The target compound's properties would similarly be influenced by its substituents, such as the benzo[1,3]dioxol group and the ethanolamine side chain.

properties

IUPAC Name |

2-[[4-(1,3-benzodioxol-5-ylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O3/c13-10-16-11(14-3-4-19)18-12(17-10)15-7-1-2-8-9(5-7)21-6-20-8/h1-2,5,19H,3-4,6H2,(H2,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRHFMXWRLEIOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC(=N3)NCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

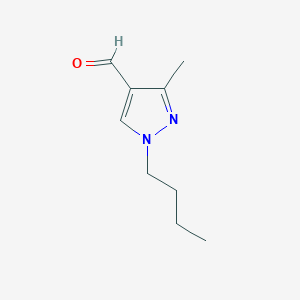

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

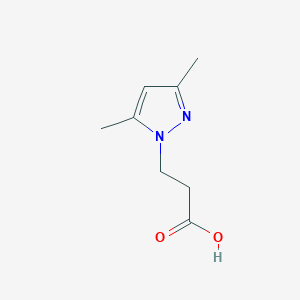

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

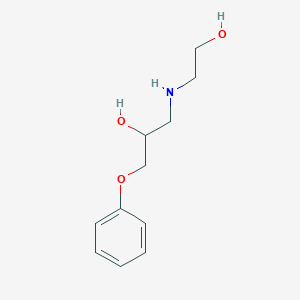

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)